molecular formula C17H23N3O4S B2981130 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034455-90-6

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2981130
CAS No.: 2034455-90-6
M. Wt: 365.45
InChI Key: AVLWHKSNUXDREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1-methyl-1H-pyrazole-4-sulfonamide group, a common pharmacophore in drug discovery known to exhibit diverse biological activities. Pyrazole sulfonamide derivatives are frequently investigated as potent inhibitors for various enzymes, including carbonic anhydrases . The aberrant activity of CA isozymes is linked to conditions such as glaucoma, epilepsy, and certain cancers, making them significant therapeutic targets . The molecular structure also incorporates a tetrahydro-2H-pyran (a oxygen-containing heterocycle) and a hydroxy-phenyl-ethyl moiety, which can contribute to enhanced solubility and influence the compound's pharmacokinetic profile and binding affinity to biological targets. Compounds with similar tetrahydropyran and pyrazole scaffolds are found in research targeting various disease pathways . This combination of structural features makes it a valuable chemical tool for researchers in medicinal chemistry, particularly for developing novel enzyme inhibitors and probing protein-ligand interactions. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-20-12-16(11-18-20)25(22,23)19-13-17(21,14-5-3-2-4-6-14)15-7-9-24-10-8-15/h2-6,11-12,15,19,21H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLWHKSNUXDREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran ring is incorporated through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole derivative is replaced by the tetrahydropyran moiety.

    Hydroxylation and Phenylation: The final steps involve hydroxylation and phenylation to introduce the hydroxy and phenyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial and diuretic activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their functions. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 1798538-08-5)

Structural Similarities :

  • Shares the 1-methyl-1H-pyrazole-4-sulfonamide backbone and hydroxyethyl linker.
    Key Differences :
  • Replaces the phenyl and tetrahydropyran substituents with a 4-(trifluoromethyl)phenyl group.
  • Molecular formula: C13H14F3N3O3S (MW: 349.33) vs. the target compound’s inferred formula (~C17H23N3O4S).

Hypothesized Properties :

  • Reduced steric bulk compared to the target compound’s dual substituents may alter metabolic stability .

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 2319808-94-9)

Structural Similarities :

  • Contains the 1-methyl-1H-pyrazole-4-sulfonamide group.
    Key Differences :
  • Replaces the hydroxyethyl linker with a methyl group attached to a thiopyran ring (sulfur instead of oxygen in the pyran).
  • Introduces a 2-hydroxyethoxy side chain on the thiopyran.
  • Molecular formula: C12H21N3O4S2 (MW: 335.4).

Hypothesized Properties :

  • The hydroxyethoxy group may improve aqueous solubility compared to the target compound’s phenyl group.
  • Absence of a phenyl substituent could reduce aromatic interactions in target binding .

4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride (AS 2444697)

Structural Similarities :

  • Shares the tetrahydro-2H-pyran-4-yl moiety.
    Key Differences :
  • Lacks the sulfonamide group; instead, features a pyrazole-carboxamide structure.
  • Molecular formula: C12H16ClN3O3 (MW: 285.73).

Hypothesized Properties :

  • The carboxamide group may engage in hydrogen bonding, contrasting with the sulfonamide’s electronegative sulfur center.
  • The amino and hydroxymethyl groups could enhance solubility but reduce metabolic stability compared to the target compound’s sulfonamide .

Comparative Data Table

Property Target Compound CAS 1798538-08-5 CAS 2319808-94-9 AS 2444697
Molecular Formula ~C17H23N3O4S C13H14F3N3O3S C12H21N3O4S2 C12H16ClN3O3
Molecular Weight ~365.45 (estimated) 349.33 335.4 285.73
Key Substituents Phenyl, tetrahydropyran 4-(Trifluoromethyl)phenyl Thiopyran, hydroxyethoxy Pyrazole-carboxamide
Sulfonamide Presence Yes Yes Yes No
Hypothesized Solubility Moderate (polar groups) Low (CF3 group) High (hydroxyethoxy) High (amino/hydroxymethyl)

Research Implications

  • Target Compound : The dual phenyl and tetrahydropyran substituents may balance hydrophobicity and solubility, making it suitable for oral administration.
  • CAS 1798538-08-5 : The trifluoromethyl group could enhance binding to hydrophobic enzyme pockets, suggesting utility in kinase inhibition.
  • CAS 2319808-94-9 : Thiopyran’s sulfur atom might confer redox activity or metal-binding properties, relevant to antimicrobial applications.

Limitations

The evidence provided lacks explicit pharmacological data (e.g., IC50, bioavailability). Further experimental studies are needed to validate these hypotheses.

Biological Activity

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by its unique structural features, which include a pyrazole ring and a sulfonamide group. The empirical formula is C18H24N2O4SC_{18}H_{24}N_2O_4S, with a molecular weight of approximately 364.46 g/mol. The presence of the hydroxyl group and the phenyl moiety enhances its solubility and reactivity.

1. Antimicrobial Activity

Research has indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains. In vitro studies demonstrated that certain pyrazole derivatives inhibited the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential use in treating tuberculosis .

2. Anti-inflammatory Properties

The compound's anti-inflammatory potential has been highlighted in several studies. For example, pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition at specific concentrations . This suggests that this compound may possess similar anti-inflammatory properties.

3. Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Certain pyrazole derivatives have been found to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

Kinase Inhibition

Similar compounds have been identified as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression and inflammation. The sulfonamide group may facilitate binding to kinase domains, thereby inhibiting their activity .

Cytokine Modulation

The modulation of cytokine production is another proposed mechanism through which this compound exerts its anti-inflammatory effects. By inhibiting the signaling pathways responsible for cytokine release, it can reduce inflammation and tissue damage .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Inflammatory Diseases : A study found that patients treated with pyrazole-based compounds showed significant reductions in inflammatory markers compared to placebo groups .
  • Cancer Treatment Trials : Clinical trials involving pyrazole derivatives demonstrated promising results in reducing tumor size and improving patient outcomes in advanced-stage cancers .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound, particularly regarding regioselectivity and protecting group strategies?

Methodological Answer:
Synthesis optimization requires addressing steric hindrance from the tetrahydro-2H-pyran and phenyl groups. A common approach involves sequential protection/deprotection steps. For example, the hydroxyl group on the central ethyl chain can be protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., pyridinium p-toluenesulfonate) to form a tetrahydropyranyl (THP) ether . Subsequent sulfonamide coupling with 1-methyl-1H-pyrazole-4-sulfonyl chloride should be performed in anhydrous dichloromethane (DCM) with a base like triethylamine to minimize side reactions. Deprotection with aqueous HCl/THF (1:1 v/v) at 0–5°C ensures retention of stereochemistry. Yield improvements (65–80%) are achievable by optimizing reaction time and temperature gradients .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing the stereochemistry of the hydroxyethyl-tetrahydro-2H-pyran moiety?

Methodological Answer:

  • NMR Spectroscopy: 1^1H-NMR can resolve diastereotopic protons adjacent to the chiral hydroxyethyl group (δ 3.5–4.2 ppm). Coupling constants (JJ) between protons on C2 and C3 of the tetrahydro-2H-pyran ring (typically 8–12 Hz) confirm chair conformations .
  • X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) resolves absolute configuration. Key metrics include bond angles (C-O-C ≈ 112°) and torsion angles (C2-C1-O-Ctetrahydropyran ≈ 60°) .
  • IR Spectroscopy: Stretching frequencies for the sulfonamide (S=O at 1150–1250 cm1^{-1}) and hydroxyl (O-H at 3200–3400 cm1^{-1}) groups validate functional group integrity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of tetrahydro-2H-pyran substitution on biological activity?

Methodological Answer:

  • Analog Synthesis: Replace the tetrahydro-2H-pyran-4-yl group with cyclohexyl, tetrahydropyran-3-yl, or open-chain ethers. Use Suzuki-Miyaura coupling for aryl substitutions or Grignard reactions for alkyl variants .
  • Biological Assays: Test analogs against target receptors (e.g., kinases, GPCRs) using IC50_{50} determination via fluorescence polarization. Compare binding affinity trends to identify critical steric/electronic requirements.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to analyze ligand-receptor interactions. Focus on hydrogen bonding between the hydroxyethyl group and active-site residues (e.g., Asp/Glu) .

Advanced: How should researchers resolve contradictions in reported biological activity data across in vitro vs. in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to assess bioavailability discrepancies. The tetrahydro-2H-pyran group may enhance metabolic resistance compared to open-chain analogs .
  • Tissue Distribution Studies: Use radiolabeled 14^{14}C-compound to track accumulation in target organs (e.g., liver, brain) via scintillation counting.
  • Species-Specific Metabolism: Compare CYP450 isoform activity (human vs. rodent liver microsomes) to explain interspecies variability .

Advanced: What computational strategies are effective for predicting the compound’s solubility and membrane permeability?

Methodological Answer:

  • QSAR Modeling: Use descriptors like logP (2.5–3.5), polar surface area (PSA < 90 Å2^2), and H-bond donors/acceptors to predict solubility via Random Forest algorithms.
  • Molecular Dynamics (MD): Simulate lipid bilayer interactions (e.g., CHARMM-GUI) to assess permeability. The tetrahydro-2H-pyran group may reduce desolvation energy, enhancing passive diffusion .
  • Co-solvent Screening: Test solubility in PEG-400/water mixtures (10–40% v/v) to identify formulations for in vivo dosing .

Advanced: How can regioselectivity challenges in pyrazole sulfonamide functionalization be addressed?

Methodological Answer:

  • Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the pyrazole N-H, followed by electrophilic quenching (e.g., iodomethane) for selective C4 methylation .
  • Protection Strategies: Temporarily protect the sulfonamide with a tert-butyloxycarbonyl (Boc) group to prevent N-alkylation side reactions during C-H activation .

Basic: What are the methodological pitfalls in analyzing biological data for sulfonamide-containing compounds?

Methodological Answer:

  • Off-Target Binding: Conduct counter-screening against carbonic anhydrase isoforms (CA-II, CA-IX) to rule out nonspecific inhibition.
  • Aggregation Artifacts: Use dynamic light scattering (DLS) to detect nanoparticle formation at concentrations >10 μM. Add 0.01% Tween-20 to mitigate false positives .

Advanced: How does the conformational flexibility of the tetrahydro-2H-pyran ring influence ligand-receptor binding dynamics?

Methodological Answer:

  • Free Energy Calculations: Perform metadynamics simulations to map ring puckering (chair vs. boat conformers) and estimate energy barriers (ΔG ≈ 2–4 kcal/mol).
  • NOE Restraints: Use 1^1H-1^1H NOESY to identify intramolecular contacts between the pyran oxygen and phenyl protons, stabilizing bioactive conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.